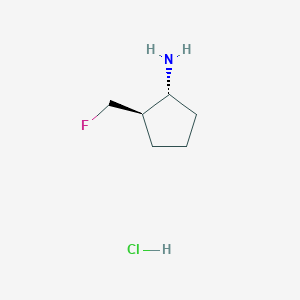
(1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine;hydrochloride, commonly known as 'FPCA hydrochloride', is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
FPCA hydrochloride functions as an inhibitor of LSD1, which is an epigenetic regulator that plays a crucial role in gene expression. By inhibiting LSD1, FPCA hydrochloride prevents the demethylation of histone proteins, leading to changes in gene expression. This mechanism has been shown to be effective in the treatment of various cancers and neurodegenerative diseases.
Biochemical and Physiological Effects:
FPCA hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FPCA hydrochloride has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, FPCA hydrochloride has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FPCA hydrochloride is its specificity for LSD1, which makes it a useful tool for studying the role of LSD1 in various diseases. However, one limitation of FPCA hydrochloride is its potential toxicity, which may limit its use in vivo. Additionally, the synthesis method of FPCA hydrochloride is complex, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on FPCA hydrochloride. One potential direction is the development of more potent and selective LSD1 inhibitors based on the structure of FPCA hydrochloride. Additionally, further research is needed to determine the potential therapeutic applications of FPCA hydrochloride in various diseases, including cancer and neurodegenerative diseases. Finally, the toxicity of FPCA hydrochloride needs to be further studied to determine its potential use in vivo.
Synthesemethoden
The synthesis method of FPCA hydrochloride involves the reaction of (1R,2R)-2-(fluoromethyl)cyclopentan-1-amine with hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
FPCA hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to be an effective inhibitor of the enzyme lysine-specific demethylase 1A (LSD1), which plays a crucial role in the development of various cancers, including leukemia, neuroblastoma, and breast cancer. FPCA hydrochloride has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-4-5-2-1-3-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOHSQQRUMQVIT-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CF.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CF.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2933300.png)
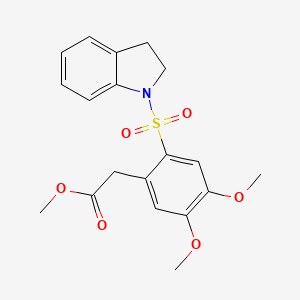
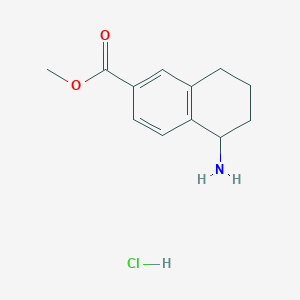


![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2933310.png)
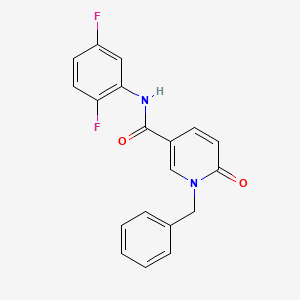
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2933313.png)
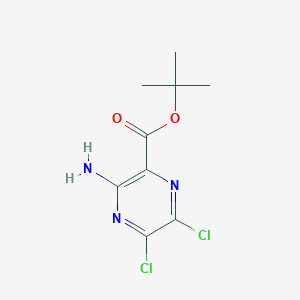
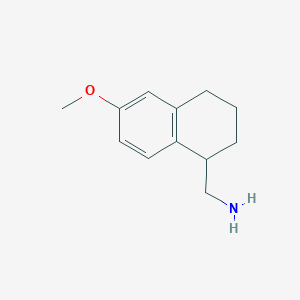



![(E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2933323.png)